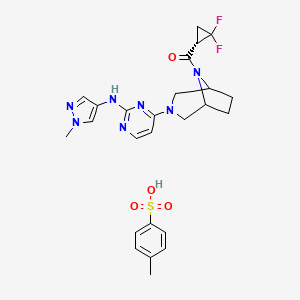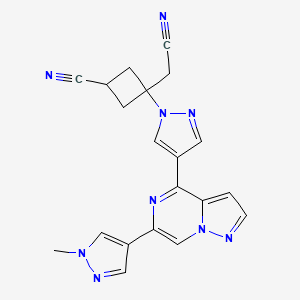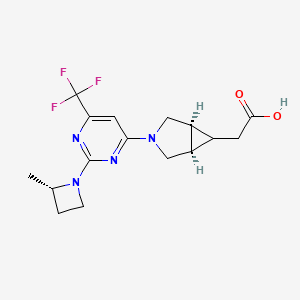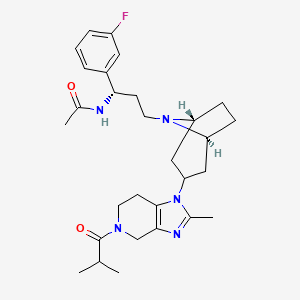
VH032-cyclopropane-F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH032-cyclopropane-F is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and serves as a basic building block for the development of a protein degrader library .
Synthesis Analysis
VH032-cyclopropane-F can be connected to the ligand for protein (e.g., SMARCA BD ligand) by a linker to form PROTACs . For example, PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .Molecular Structure Analysis
The molecular structure of VH032-cyclopropane-F is complex and involves the use of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase . These ligands are used as inhibitors and PROTAC degraders .Chemical Reactions Analysis
VH032-cyclopropane-F is a VH032-based VHL ligand that can be connected to the ligand for protein by a linker to form PROTACs . PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .Applications De Recherche Scientifique
Protein Degrader Building Block
VH032-cyclopropane-F is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups . This makes it a basic building block for the development of a protein degrader library .
Modulation of Hypoxia-Signaling Pathways
VH032-cyclopropane-F, as a VHL ligand, can be used to modulate VHL-HIF1α interactions . This regulation of hypoxia-signaling pathways has potential applications for the treatment of chronic anemia or ischemia .
Development of Bivalent Ligands
VH032-cyclopropane-F can be used to form bivalent ligands as proteolysis-targeting chimeras (PROTACs) to degrade proteins for potential therapeutic applications .
High-Affinity Fluorescent Probe
VH032-cyclopropane-F has been developed into a high-affinity fluorescent probe, BODIPY FL VH032 . This probe is used in a time-resolved fluorescence resonance energy-transfer assay .
High-Throughput Screening
The fluorescent probe developed from VH032-cyclopropane-F is sensitive, selective, resistant to assay interference, and capable of characterizing VHL ligands with a wide range of affinities . It is suitable for VHL ligand identification and characterization with high-throughput screening .
Degradation of SMARCA2 and SMARCA4
VH032-cyclopropane-F is able to utilize linkers to ligands of target proteins to yield PROTAC molecules such as PROTAC 1 . PROTAC 1 is a partial degrader of SMARCA2 and SMARCA4 .
Mécanisme D'action
Orientations Futures
The future directions of VH032-cyclopropane-F research involve its use in the development of PROTACs . These molecules have the potential to selectively degrade a protein of interest, providing a promising avenue for future therapeutic strategies .
Relevant Papers One relevant paper discusses the membrane permeability of VH032-based PROTACs . The paper presents a label-free method for assessing the permeability of several VH032-based PROTACs and their components . This research provides new insights into PROTAC structure−permeability relationships and offers a conceptual framework for predicting the physicochemical properties of PROTACs .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBLHQUBMCCFKE-LVCYWYKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VH032-cyclopropane-F | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)


![7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610015.png)
![(s)-3-Chloro-7-(2-(hydroxymethyl)morpholino)-2-methyl-5-(trifluoromethyl)-1h-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B610016.png)
![8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide](/img/structure/B610022.png)

![6-Chloro-5-[6-(Dimethylamino)-2-Methoxypyridin-3-Yl]-1h-Indole-3-Carboxylic Acid](/img/structure/B610024.png)
![4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine](/img/structure/B610025.png)